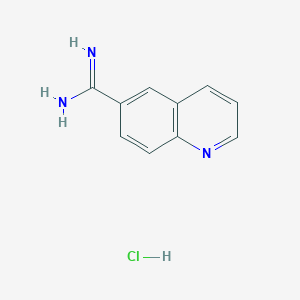
Quinoline-6-carboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Quinoline-6-carboximidamide; hydrochloride" refers to a chemical compound belonging to the quinoline family, known for its heterocyclic aromatic structure. Quinoline derivatives are significant due to their wide range of applications in medicinal chemistry, including their roles as antimalarial, antibacterial, and anticancer agents. The specific compound discussed here, while not directly mentioned in the retrieved papers, shares structural similarities with various synthesized quinoline derivatives, offering insights into its potential synthesis methods, molecular structure, and chemical properties.
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including cyclocondensation reactions, microwave-assisted synthesis, and reactions with hydroxylamine hydrochloride. For instance, benzo[h]pyrimido[4,5-b]quinolines are synthesized via a regiospecific cyclocondensation reaction between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, showcasing the typical approach for quinoline derivative synthesis (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including "Quinoline-6-carboximidamide; hydrochloride," is characterized by planar aromatic systems, which are crucial for their chemical reactivity and interaction with biological targets. Spectroscopic characterization, including NMR, IR, UV/Vis, and X-ray diffractometry, helps determine the precise molecular structure, as demonstrated in the synthesis of benzimidazo[1,2-a]quinolines (Perin et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the Vilsmeier-Haack reaction is employed for synthesizing novel quinoline derivatives, indicating their susceptibility to nucleophilic substitution and cycloaddition reactions. These reactions are pivotal for modifying the quinoline core to enhance biological activity or to tailor specific physicochemical properties (Ibrahim et al., 2013).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including Quinoline-6-carboximidamide; hydrochloride, have been investigated for their corrosion inhibition properties. A study demonstrated the effectiveness of certain quinoline derivatives in preventing mild steel corrosion in hydrochloric acid solution, highlighting their potential as corrosion inhibitors. The research utilized electrochemical techniques, density functional theory, and molecular dynamic simulations to elucidate the mechanisms of action, indicating a strong correlation between theoretical and experimental findings (Lgaz et al., 2017).
Drug Discovery and Biological Activities
Quinolines have been pivotal in the treatment of diseases like malaria, arthritis, and lupus. A proteomics approach identified quinoline-binding proteins, suggesting novel targets for these drugs, which may provide insights into their mechanisms of action in various diseases (Graves et al., 2002). Furthermore, quinoline-based compounds have shown promise in anticancer activity, acting through mechanisms such as inhibition of tyrosine kinases and tubulin polymerization, underscoring their significance in cancer drug discovery (Solomon & Lee, 2011).
Synthetic Methodologies
Research on quinoline derivatives includes the development of synthetic methodologies for creating structurally diverse compounds. One study outlined a microwave-assisted synthesis of pyrimido[4,5-b]quinoline derivatives, demonstrating the method's efficiency and broader applicability for generating flavin analogues, which are valuable in various biological studies (Quiroga et al., 2010).
Eigenschaften
IUPAC Name |
quinoline-6-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPIAQGIUGZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboximidamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)


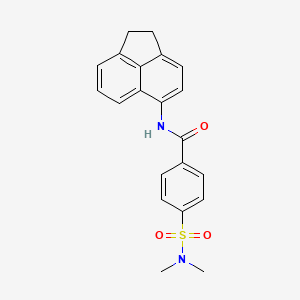

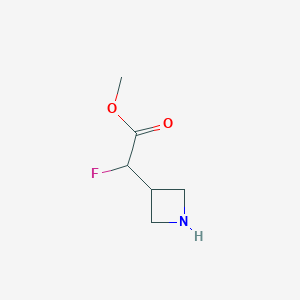
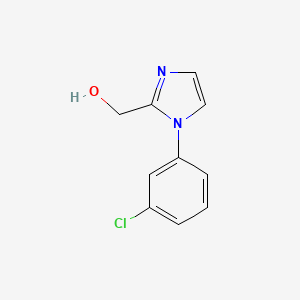
![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)
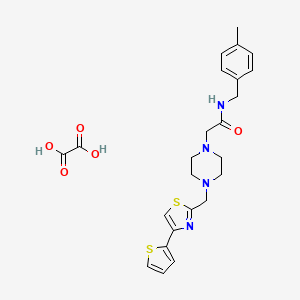
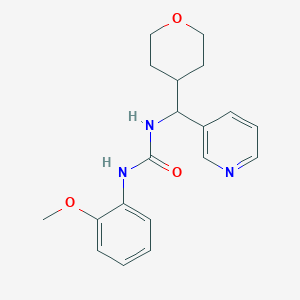
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)